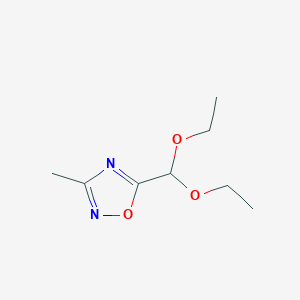

5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can involve different synthetic sequences and reactions. For instance, the paper titled "3-Methyl-4H-[1,2,4]-oxadiazol-5-one: a versatile synthon for protecting monosubstituted acetamidines" demonstrates the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine in various synthetic reactions, including alkylation and Michael addition. The stability of the oxadiazole moiety under various conditions is also noted, with the ability to release the free acetamidine through mild reduction.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives can be elucidated using various spectroscopic techniques. For example, the paper "Synthesis, X-ray crystal structure and optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole" describes the determination of the spatial structure of a related compound using X-ray diffraction analysis. The optical properties, such as UV-vis absorption and fluorescence spectral characteristics, are also investigated, showing variations depending on the substituents present in the molecule.

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can undergo various chemical reactions. The paper "A facile retro-ene reaction of 5-(methoxyamino)-3-aryl-1,3,4-oxadiazol-2(3H)-ones" discusses a heteroretro-ene reaction where formaldehyde is expelled, leading to the formation of different kinetic and thermodynamic products. This indicates the reactivity of the oxadiazole ring and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The paper "Discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers" explores the aqueous solubility properties of these compounds, which is a critical factor for their potential use as anticancer agents. Small substitutions on the aryl group were found to be well tolerated and could improve solubility, which is essential for in vivo efficacy.

Scientific Research Applications

Oxadiazole Derivatives in Medicinal Chemistry

Oxadiazoles, including 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole, are noted for their broad therapeutic potential within medicinal chemistry. Research highlights the structural uniqueness of the 1,3,4-oxadiazole ring, which allows for effective binding with various enzymes and receptors through weak interactions, leading to a range of bioactivities. These derivatives have been extensively studied for their roles in addressing various diseases, showcasing a wide spectrum of pharmacological applications such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and more. Their versatility in drug development is attributed to their ability to interact with biomacromolecules, enhancing pharmacological activities through mechanisms like hydrogen bond interactions (Verma et al., 2019).

Biological Roles and Synthetic Approaches

The 1,3,4-oxadiazole core is integral in developing new medicinal species for treating various diseases. Recent advancements in synthetic methods for oxadiazole derivatives underline their medicinal significance. The innovative synthesis and exploration of their biological applications underscore the oxadiazole's role as a key player in therapeutic advancements, particularly in antimicrobial and anticancer domains (Nayak & Poojary, 2019).

Pharmacokinetics and Biological Activities

The pharmacokinetic properties of oxadiazoles, including 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole, enhance their pharmacological activity. Recent studies focus on compounds containing oxadiazole rings, demonstrating significant antibacterial, anti-inflammatory, antituberculous, antifungal, and anticancer activities. These activities are facilitated by the oxadiazole's ability to form hydrogen bonds with biomolecules, indicating a promising avenue for future drug development (Wang et al., 2022).

Anticancer and Antiviral Applications

Specifically focusing on anticancer and antiviral activities, 1,3,4-oxadiazoles demonstrate potent biological functions associated with various mechanisms, including enzyme and growth factor inhibition. These findings are pivotal for developing targeted therapies in cancer and viral infections, with oxadiazole derivatives showing considerable promise as future lead molecules (Devi et al., 2022).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-(diethoxymethyl)-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-4-11-8(12-5-2)7-9-6(3)10-13-7/h8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTNHOKHXSDNPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NC(=NO1)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole | |

CAS RN |

1341288-05-8 |

Source

|

| Record name | 5-(diethoxymethyl)-3-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3009754.png)

![(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B3009762.png)

![3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3009767.png)

![[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/no-structure.png)

![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)